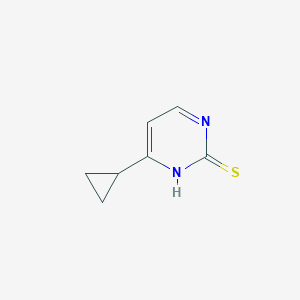

4-Cyclopropylpyrimidine-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and chemical versatility.

Preparation Methods

The synthesis of 4-Cyclopropylpyrimidine-2-thiol typically involves cyclization reactions. One common method is the [3+3] cyclization process, where a three-carbon fragment reacts with a three-carbon equivalent to form the pyrimidine ring . Another approach is the [4+2] cyclization, which involves a four-carbon fragment reacting with a two-carbon equivalent . These reactions often require specific catalysts and conditions to proceed efficiently.

In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Alkylation of the Thiol Group

The thiol group undergoes alkylation with alkyl halides or electrophilic reagents. For example:

-

Methylation : Treatment with methyl iodide in basic conditions replaces the thiol proton with a methyl group, forming the corresponding methylsulfanyl derivative. This reaction is analogous to the alkylation of 6-benzoyl-3-ethyl-2-thioxo-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (56 ) to yield 57 .

-

Selectivity : Alkylation typically occurs at sulfur due to its high nucleophilicity, though steric hindrance from the cyclopropyl group may slow reaction kinetics.

Oxidation to Disulfides

The thiol group is susceptible to oxidation, forming disulfide linkages under mild oxidative conditions:

-

Agents : Hydrogen peroxide or iodine in aqueous/alcoholic media facilitate oxidation .

-

Mechanism : The process involves thiolate anion formation, followed by radical coupling. For instance, glutathione (GSH) disulfide formation occurs via similar pathways .

-

Impact of Cyclopropyl Group : Electron-donating effects of the cyclopropyl ring may stabilize the thiolate intermediate, accelerating oxidation.

Condensation Reactions

Condensation with carbonyl compounds (aldehydes/ketones) can yield thiazole or fused heterocycles:

-

Thiazole Formation : Reaction with aldehydes under dehydrating conditions generates thiazole derivatives, as seen in pyrimidine-2-thiol systems .

-

Cyclocondensation : Interaction with hydrazides (e.g., acetic hydrazide) may produce tetracyclic compounds, similar to the transformation of 61 to 62 in benzimidazole-fused systems .

Nucleophilic Substitution at C-5

The pyrimidine ring’s C-5 hydrogen is susceptible to electrophilic substitution:

-

Halogenation : Chlorination or bromination at C-5 is feasible under radical or acidic conditions .

-

Nitration : While not explicitly documented for cyclopropyl analogs, nitration at C-5 is plausible based on reactivity patterns in 4-phenylpyrimidine-2-thiol .

Cyclization Reactions

The cyclopropyl group may participate in ring-opening or annulation processes:

-

Radical-Mediated Pathways : Under photoredox conditions, cyclopropane rings can undergo strain-driven opening. For example, methylsulfanylcyclopropane derivatives fragment into radicals that recombine to form fused systems .

-

Fused Heterocycles : Reaction with bifunctional electrophiles (e.g., isothiocyanates) could yield pyrrolo[3,2-d]pyrimidines, as demonstrated in Gewald’s synthesis of 67 from 2-aminothiophene-3-carbonitrile .

Metal Complexation

The thiol group coordinates transition metals, forming stable complexes:

pH-Dependent Reactivity

Reaction rates with nucleophiles like glutathione (GSH) vary with pH:

-

Thiolate Formation : At pH ≥ 7.0, deprotonation enhances nucleophilicity. For 2-sulfonylpyrimidines, arylation with GSH occurs 5× faster at pH 7.0 vs 6.5 .

-

Chemoselectivity : The thiol group reacts preferentially over other nucleophilic sites (e.g., amines), as shown in cysteine-selective arylation studies .

Comparative Reactivity Table

Synthetic and Mechanistic Insights

-

Radical Pathways : Photoredox methods enable C–S bond formation via methylsulfanylcyclopropyl radicals, as seen in the synthesis of 2,4-dichloro-6-[1-(methylsulfanyl)cyclopropyl]pyrimidine .

-

Steric Effects : The cyclopropyl group may hinder reactions at the pyrimidine’s C-4 position but enhance stability of intermediates through hyperconjugation.

Scientific Research Applications

4-Cyclopropylpyrimidine-2-thiol has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

Biology: This compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Due to its biological activities, this compound is being investigated as a potential therapeutic agent for various diseases.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Cyclopropylpyrimidine-2-thiol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . In cancer research, it may exert its effects by interfering with DNA synthesis or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

4-Cyclopropylpyrimidine-2-thiol can be compared with other pyrimidine derivatives, such as:

2-Thiopyrimidine: Similar in structure but lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.

4-Methylpyrimidine-2-thiol: Contains a methyl group instead of a cyclopropyl group, leading to differences in steric and electronic properties.

The uniqueness of this compound lies in its cyclopropyl group, which can influence its reactivity and interactions with biological targets, potentially enhancing its efficacy in various applications .

Biological Activity

4-Cyclopropylpyrimidine-2-thiol (CAS No. 155957-45-2) is a heterocyclic compound that has attracted significant attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This compound features a pyrimidine ring with a cyclopropyl group at the 4-position and a thiol group at the 2-position, which contributes to its unique reactivity and potential therapeutic applications.

The molecular formula of this compound is C7H8N2S, with a molecular weight of approximately 152.22 g/mol. The presence of the thiol group allows for various chemical reactions, including oxidation and substitution, making it a versatile building block in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C7H8N2S |

| Molecular Weight | 152.22 g/mol |

| CAS Number | 155957-45-2 |

| IUPAC Name | 6-cyclopropyl-1H-pyrimidine-2-thione |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, modulating their activity. This compound has been shown to inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. Additionally, its antimicrobial activity may stem from its capacity to disrupt bacterial cell membranes or inhibit key metabolic enzymes in bacteria.

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting the integrity of bacterial cell membranes.

- Antiviral Properties : Investigations suggest potential antiviral effects, possibly through inhibition of viral replication mechanisms.

- Anticancer Potential : There are ongoing studies exploring the compound's efficacy in cancer treatment, focusing on its ability to induce apoptosis in cancer cells and inhibit tumor growth.

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

- Antiviral Research : In vitro assays demonstrated that this compound could reduce viral load in infected cell lines, suggesting its potential application in antiviral therapy.

- Cancer Research : A study focused on the cytotoxic effects of this compound on different cancer cell lines revealed that it could inhibit cell proliferation and induce apoptosis, warranting further investigation into its mechanisms and therapeutic applications.

Comparison with Similar Compounds

When compared to other similar compounds such as 2-thiopyrimidine and 4-methylpyrimidine-2-thiol, the unique cyclopropyl substitution in this compound enhances its reactivity and biological activity. This structural distinction may contribute to its superior efficacy in certain biological assays.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Cyclopropylpyrimidine-2-thiol, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, cyclopropyl groups can be introduced via Suzuki-Miyaura coupling using palladium catalysts, while the thiol moiety is often added via thiourea intermediates. Yield optimization involves adjusting reaction parameters:

- Temperature : Lower temperatures (0–5°C) reduce side reactions during cyclopropane ring formation .

- Catalyst Loading : 5–10 mol% Pd(PPh₃)₄ improves coupling efficiency .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity (>95%), critical for downstream applications .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm cyclopropyl proton splitting patterns (δ 0.5–1.5 ppm) and pyrimidine ring carbons (δ 150–160 ppm). Integration ratios verify substituent stoichiometry .

- Mass Spectrometry (ESI-MS) : Detect molecular ion peaks (e.g., [M+H]⁺ at m/z 193) and fragmentation patterns to validate structural integrity .

- X-ray Diffraction (XRD) : Resolve crystal packing and bond angles (e.g., C-S bond length ~1.68 Å) for coordination polymer design .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.

- Waste Management : Segregate thiol-containing waste and neutralize with oxidizing agents (e.g., H₂O₂) before disposal .

- Emergency Response : For spills, adsorb with inert materials (vermiculite) and avoid aqueous rinses to prevent thiol oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data for this compound derivatives?

- Methodological Answer : Contradictions may arise from solvent effects or impurity interference. Strategies include:

- Solvent Screening : Test derivatives in polar (DMSO) vs. nonpolar (THF) solvents to assess solubility-driven activity differences .

- HPLC-PDA Purity Checks : Ensure >98% purity to rule out byproduct interference (e.g., disulfides from thiol oxidation) .

- Dose-Response Curves : Use IC₅₀ values across multiple cell lines (e.g., HeLa, MCF-7) to differentiate target-specific vs. cytotoxic effects .

Q. What strategies improve the incorporation of this compound into coordination polymers?

- Methodological Answer :

- Ligand Design : Modify pyrimidine N-donor sites to enhance metal-binding affinity (e.g., Ag⁺ or Cu²⁺) .

- Solvent Choice : Use acetonitrile/water mixtures to balance ligand solubility and metal salt dissociation during self-assembly .

- Crystallization : Slow evaporation at 4°C promotes single-crystal growth for XRD validation of polymer topology .

Q. How can unexpected reactivity in cross-coupling reactions involving this compound be addressed?

- Methodological Answer :

- Mechanistic Probes : Use deuterium labeling or Hammett plots to identify rate-determining steps (e.g., oxidative addition vs. transmetallation) .

- Additive Screening : Introduce ligands (2,2'-bipyridyl) to stabilize Pd intermediates and suppress β-hydroride elimination .

- In Situ Monitoring : Employ Raman spectroscopy to track thiolate-Pd complex formation and adjust stoichiometry dynamically .

Properties

Molecular Formula |

C7H8N2S |

|---|---|

Molecular Weight |

152.22 g/mol |

IUPAC Name |

6-cyclopropyl-1H-pyrimidine-2-thione |

InChI |

InChI=1S/C7H8N2S/c10-7-8-4-3-6(9-7)5-1-2-5/h3-5H,1-2H2,(H,8,9,10) |

InChI Key |

NIVYZBSZYRQTCW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC=NC(=S)N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.